molecular formula C8H14FNO3 B2443168 Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate CAS No. 2503208-20-4

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate

Cat. No.: B2443168
CAS No.: 2503208-20-4
M. Wt: 191.202
InChI Key: OEAWDMLKYQLSTC-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate is a chemical compound with the molecular formula C8H14FNO3 and a molecular weight of 191.2 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-fluoro-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoro-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoro-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-oxopropyl)carbamate
  • Tert-butyl N-(3-chloro-2-oxopropyl)carbamate
  • Tert-butyl N-(3-bromo-2-oxopropyl)carbamate

Uniqueness

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWDMLKYQLSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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